molecular formula C23H26N6O2S B2814180 4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887224-98-8

4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2814180
CAS RN: 887224-98-8
M. Wt: 450.56
InChI Key: RKFQNSZUYMQOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a phenylpiperazinyl group, and an ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms. The phenylpiperazinyl and ethyl groups would be attached to this core .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carbonyl group (C=O) in the 4-oxo group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Antibacterial Activity

The compound's structural components, particularly the 1,2,4-triazole moiety, have been identified as crucial in exerting antibacterial activity. These moieties are known to inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, contributing to their broad-spectrum activity against various bacteria, including drug-resistant strains (Li & Zhang, 2021).

Therapeutic Potential

Several triazole derivatives, including those related to the structure of the compound , have shown promise in therapeutic applications. They have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, indicating a broad spectrum of potential medical applications (Ferreira et al., 2013).

Chemical Synthesis and Pharmaceutical Development

The pyranopyrimidine core, closely related to the compound's structure, is significant in pharmaceutical synthesis due to its bioavailability and broad synthetic applications. Recent studies have focused on developing efficient synthetic pathways for related compounds using various hybrid catalysts, highlighting the importance of these structures in the development of new pharmaceuticals (Parmar, Vala, & Patel, 2023).

Optical Sensors Development

Derivatives similar to the compound, particularly those with a pyrimidine structure, have been used in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in various applications (Jindal & Kaur, 2021).

Antioxidant and Antiradical Activities

Compounds with 1,2,4-triazole structures have demonstrated significant antioxidant and antiradical activities, offering potential therapeutic benefits, especially in conditions caused by oxidative stress and free radical damage (Kaplaushenko, 2019).

Safety and Hazards

Without specific safety data or toxicity studies, it’s difficult to provide accurate information about the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future research directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

8-ethyl-12-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-2-28-22(31)21-18(11-16-32-21)29-19(24-25-23(28)29)9-6-10-20(30)27-14-12-26(13-15-27)17-7-4-3-5-8-17/h3-5,7-8,11,16H,2,6,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFQNSZUYMQOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.